molecular formula C21H28O3 B14794147 (8S,9S,10R,13S,14S,17S)-17-Acetyl-10,13-dimethyl-7,8,9,10,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11(2H,6H)-dione

(8S,9S,10R,13S,14S,17S)-17-Acetyl-10,13-dimethyl-7,8,9,10,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11(2H,6H)-dione

Cat. No.: B14794147
M. Wt: 328.4 g/mol
InChI Key: WKAVAGKRWFGIEA-KQYLQXPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8S,9S,10R,13S,14S,17S)-17-Acetyl-10,13-dimethyl-7,8,9,10,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11(2H,6H)-dione is a complex organic compound belonging to the class of steroids. This compound is characterized by its intricate structure, which includes multiple fused rings and various functional groups. It is often studied for its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (8S,9S,10R,13S,14S,17S)-17-Acetyl-10,13-dimethyl-7,8,9,10,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11(2H,6H)-dione typically involves multiple steps, starting from simpler steroid precursors. Key steps may include:

    Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization reactions.

    Functional Group Modifications: Introduction of acetyl and methyl groups through selective functional group transformations.

    Stereochemical Control: Ensuring the correct stereochemistry at various chiral centers through the use of chiral catalysts or reagents.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high

Properties

Molecular Formula

C21H28O3

Molecular Weight

328.4 g/mol

IUPAC Name

(10R,13S)-17-acetyl-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione

InChI

InChI=1S/C21H28O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h10,15-17,19H,4-9,11H2,1-3H3/t15?,16?,17?,19?,20-,21+/m0/s1

InChI Key

WKAVAGKRWFGIEA-KQYLQXPASA-N

Isomeric SMILES

CC(=O)C1CCC2[C@@]1(CC(=O)C3C2CCC4=CC(=O)CC[C@]34C)C

Canonical SMILES

CC(=O)C1CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C

Origin of Product

United States

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